(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide
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Overview
Description
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is a heterocyclic compound that features an imidazole ring substituted with a cyanamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of benzil, ammonium acetate, and a suitable aldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar in structure but lacks the cyanamide group.
2-Phenylimidazole: Another imidazole derivative with different substituents.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other imidazole derivatives .
Properties
CAS No. |
26975-74-6 |
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Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(5-oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide |
InChI |
InChI=1S/C16H12N4O/c17-11-18-15-19-14(21)16(20-15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19,20,21) |
InChI Key |
HSFDXMADWFHXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)NC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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